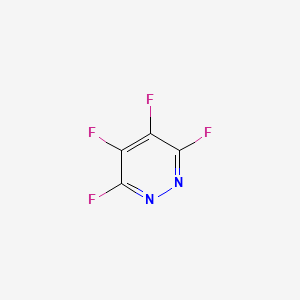

Pyridazine, tetrafluoro-

Übersicht

Beschreibung

Pyridazine, tetrafluoro- is a chemical compound with the molecular formula C4F4N2 . It is a derivative of pyridazine, an aromatic, heterocyclic, organic compound that contains a six-membered ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of Pyridazine, tetrafluoro- includes a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis of Pyridazines

Pyridazines, such as 3,6-di(pyridin-2-yl)pyridazines, are notable for their metal-coordinating abilities, forming metal complexes with ions like copper(I) or silver(I). Their synthesis is enhanced using microwave conditions, reducing the reaction time significantly. This method provides an efficient route to synthesize substituted pyridazines, valuable in metal coordination and complex formation studies (Hoogenboom, Moore, & Schubert, 2006).

Herbicidal Applications

Tetrafluoropyridazine derivatives, specifically 4-(3-Trifluoromethylphenyl)pyridazine, have demonstrated promising herbicidal activities. These compounds show potential as commercial bleaching herbicides, effective against dicotyledonous plants (Xu et al., 2008).

Synthesis of Bromo-pyridazines

3-Bromo-pyridazines, significant in medicinal chemistry and crop protection, are synthesized through Lewis acid-mediated reactions. This method allows for high regiocontrol and functionalization of pyridazines, crucial for creating compounds with specific biological or chemical properties (Schnell et al., 2021).

Anion-π Interactions in Metal Complexes

Tetrafluoropyridazine derivatives are instrumental in studying anion-π interactions in self-assembly reactions of Ag(I) complexes. These interactions are key in determining the structural motifs of complexes, which are vital in material science and catalysis (Schottel et al., 2006).

Synthesis of Difluoroalkynylborane Pyridazines

The synthesis of pyridazine difluoroboranes involves the in situ generation of alkynyldifluoroboranes. These reactions are efficient and offer a direct method to assemble unsymmetrical products, which could have applications in organoboron chemistry and material sciences (Vivat, Adams, & Harrity, 2010).

Fungicidal Activities

Certain tetrasubstituted pyridazines act as potent fungicides by promoting tubulin polymerisation, disrupting microtubule dynamics in fungi. These compounds have shown efficacy against various plant pathogens, making them valuable in agricultural applications (Lamberth et al., 2012).

DNA-Compatible Synthesis

Pyridazines synthesized on DNA bases via inverse-electron-demand Diels-Alder reactions have broad substrate scope. Their functionalization is significant in DNA-encoded library synthesis, a field crucial in drug discovery and biochemistry (Li et al., 2018).

Antibacterial and Antifungal Properties

Pyridazine-fluorine derivatives exhibit significant antibacterial and antifungal activities. The introduction of trifluoromethyl moiety enhances their antimicrobial efficacy, indicating their potential in pharmaceutical applications (Tucaliuc et al., 2013).

Synthesis of Acetylenes and Pyrazines

Pyrolytic elimination of nitrogen from pyridazines leads to the synthesis of acetylenes and pyrazines. These processes are essential in understanding the chemical transformations and potential industrial applications of pyridazine derivatives (Chambers et al., 1974).

Novel C-Nucleosides

Pyridazine C-nucleosides undergo nitrogen extrusion to form pyrrole C-nucleosides. This process is important in the study of nucleoside analogs, which are key in antiviral and anticancer therapies (Joshi et al., 2004).

Zukünftige Richtungen

Pyridazine-based materials, including tetrafluoro-pyridazine, have shown potential in various fields due to their exceptional structural modifiability, capability for supramolecular assembly, distinctive optoelectronic specialty, and superior device performance . Future research may focus on exploring these properties further and developing new applications.

Wirkmechanismus

Target of Action

Tetrafluoropyridazine is highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings . It reacts readily with a wide range of nucleophilic species, making these nucleophiles its primary targets .

Mode of Action

The compound’s mode of action involves nucleophilic aromatic substitution reactions . The high electrophilicity of tetrafluoropyridazine allows it to react very readily with nucleophiles, leading to the displacement of fluorine atoms .

Biochemical Pathways

The interaction of tetrafluoropyridazine with nucleophiles affects various biochemical pathways. These reactions have enabled the synthesis of a wide range of highly functionalised heterocyclic derivatives, macrocycles, and ring-fused systems .

Result of Action

The result of tetrafluoropyridazine’s action is the formation of highly functionalised heterocyclic derivatives . These derivatives can be used in various applications, from pharmaceuticals to materials .

Action Environment

The action of tetrafluoropyridazine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For example, the reaction of tetrafluoropyridazine with nucleophiles is typically carried out under controlled conditions in a laboratory setting .

Eigenschaften

IUPAC Name |

3,4,5,6-tetrafluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGAMTYFRMRZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227159 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-80-7 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrafluoropyridazine?

A1: Tetrafluoropyridazine has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.

Q2: What spectroscopic data is available for characterizing tetrafluoropyridazine?

A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing tetrafluoropyridazine and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]

Q3: What is the most prominent characteristic of tetrafluoropyridazine's chemical behavior?

A3: Tetrafluoropyridazine is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]

Q4: Which positions on the tetrafluoropyridazine ring are most reactive towards nucleophilic substitution?

A4: The fluorine atoms at the 4 and 5 positions of the tetrafluoropyridazine ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]

Q5: Can you provide examples of nucleophiles that react with tetrafluoropyridazine?

A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with tetrafluoropyridazine. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]

Q6: What are the potential applications of tetrafluoropyridazine derivatives?

A6: The unique properties of tetrafluoropyridazine derivatives make them promising candidates for various applications. These include:

- Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]

- Polymers: Tetrafluoropyridazine can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]

- Materials Science: The versatility of tetrafluoropyridazine as a building block opens avenues for creating novel materials with tailored properties. [, ]

Q7: Has computational chemistry been employed to study tetrafluoropyridazine?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on tetrafluoropyridazine. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]

Q8: Can tetrafluoropyridazine undergo rearrangement reactions?

A8: Yes, tetrafluoropyridazine exhibits interesting rearrangement behavior under specific conditions:

- Thermal Rearrangement: Upon heating to high temperatures (around 800°C), tetrafluoropyridazine can rearrange to form tetrafluoropyrimidine. []

- Photochemical Rearrangement: When exposed to UV irradiation, tetrafluoropyridazine rearranges to yield perfluoropyrazines. [, ]

- Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]

Q9: What is the mechanism proposed for the thermal rearrangement of tetrafluoropyridazine to tetrafluoropyrimidine?

A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/no-structure.png)

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

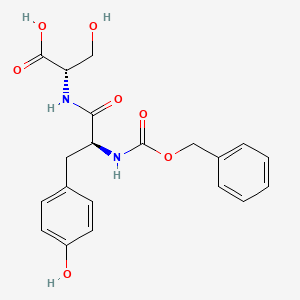

![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)